molecular formula C10H13NO4S B2842617 4-[(Ethylsulfamoyl)methyl]benzoic acid CAS No. 1099184-28-7

4-[(Ethylsulfamoyl)methyl]benzoic acid

Cat. No.: B2842617
CAS No.: 1099184-28-7
M. Wt: 243.28
InChI Key: GMECTSQCRNAKEB-UHFFFAOYSA-N
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Description

4-[(Ethylsulfamoyl)methyl]benzoic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is characterized by the presence of an ethylsulfamoyl group attached to a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethylsulfamoyl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with ethylamine and sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-(chloromethyl)benzoic acid

    Reagents: Ethylamine, sulfur dioxide

    Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylsulfamoyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[(Ethylsulfamoyl)methyl]benzoic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Ethylsulfamoyl)methyl]benzoic acid involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The benzoic acid moiety can participate in aromatic stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylsulfamoyl)methyl]benzoic acid
  • 4-[(Propylsulfamoyl)methyl]benzoic acid
  • 4-[(Butylsulfamoyl)methyl]benzoic acid

Uniqueness

4-[(Ethylsulfamoyl)methyl]benzoic acid is unique due to the specific length and structure of its ethylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

4-(ethylsulfamoylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-11-16(14,15)7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECTSQCRNAKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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